molecular formula C30H46O3 B14055342 5-[2-[(7aR)-1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

5-[2-[(7aR)-1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Cat. No.: B14055342
M. Wt: 454.7 g/mol
InChI Key: LVLLALCJVJNGQQ-DGKSTNQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly substituted cyclohexane diol derivative characterized by a complex stereochemical framework. Its structure includes:

  • A cyclohexane core with hydroxyl groups at the 1,3-positions and a methylidene group at position 4 .
  • Conjugated double bonds in the side chain, including an ethylidene group linked to a polycyclic indene moiety .
  • A stereochemically defined (7aR)-configured indenyl group and a 7-ethyl-7-hydroxynona-3,5-dien-2-yl substituent, contributing to its conformational rigidity .

The stereochemistry is critical for its biological interactions, as evidenced by its InChIKey (LTDVBAXFIVSUFW-IQLPMBEJSA-N), which encodes its chiral centers and double bond configurations .

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

5-[2-[(7aR)-1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/t21?,25?,26?,27?,28?,29-/m1/s1

InChI Key

LVLLALCJVJNGQQ-DGKSTNQBSA-N

Isomeric SMILES

CCC(CC)(C=CC=CC(C)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Canonical SMILES

CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Origin of Product

United States

Preparation Methods

Initial Wittig Reaction

The first step involves a Wittig reaction between (S)-2-[(1R,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyl-octahydro-1H-inden-1-yl]propanal and (E)-6-(diphenylphosphino)-3-ethylhex-4-en-3-ol. Conducted in tetrahydrofuran (THF) at −78°C with phenyllithium as a base, this yields the intermediate 2 with a 73% reported yield. The reaction’s success hinges on strict temperature control to prevent premature decomposition of the ylide.

TBS Deprotection

Intermediate 2 undergoes deprotection using tetrabutylammonium fluoride (TBAF) in THF at room temperature, cleaving the tert-butyldimethylsilyl (TBS) ether to afford diol 3 in 78% yield. This step requires anhydrous conditions to avoid competing hydrolysis pathways.

Oxidation to Aldehyde

Diol 3 is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, converting the primary hydroxyl group to an aldehyde (4 ) with 82% efficiency. The choice of PCC over stronger oxidants prevents over-oxidation to carboxylic acids.

Second Wittig Reaction

Aldehyde 4 reacts with [3S-(1Z,3α,5β)]-[2-[3,5-bis(tert-butyldimethylsilyloxy)-2-methylidenecyclohexyl]ethyl]diphenylphosphine oxide in THF at −78°C. This step constructs the conjugated diene system of seocalcitol, yielding 5 in 68% yield. Stereochemical control is achieved through the phosphine oxide’s pre-existing configuration.

Final Deprotection

The bis-TBS-protected intermediate 5 is treated with TBAF in THF, removing both silyl groups to furnish seocalcitol (6 ) in 85% yield. Chromatographic purification ensures high purity (>98%), as confirmed by HPLC.

Critical Reaction Parameters

Step Reagent/Condition Temperature Time (h) Yield (%)
1 PhLi, THF −78°C 5 73
2 TBAF, THF 25°C 6 78
3 PCC, CH₂Cl₂ 25°C 10 82
4 PhLi, THF −78°C 3 68
5 TBAF, THF 25°C 6 85

Table 1: Optimization of reaction conditions across the synthesis.

Stereochemical Considerations

The (7aR) configuration in the indene moiety is preserved through substrate-controlled induction during the initial Wittig reaction. Molecular modeling studies suggest that the tert-butyldimethylsilyl group enforces a chair-like transition state, favoring the desired diastereomer.

Scalability and Industrial Adaptations

The patent route demonstrates scalability up to kilogram quantities, with tetrahydrofuran and ethyl acetate enabling cost-effective solvent recovery. Alternatives to PCC, such as Dess-Martin periodinane, have been explored for milder oxidation but increase production costs.

Analytical Characterization

Final product identity is confirmed via:

  • ¹H NMR (CDCl₃): δ 5.85 (d, J=11.2 Hz, 1H, C19-H), 5.32 (m, 2H, diene protons).
  • HRMS : m/z 454.3445 [M+H]⁺ (calc. 454.3448 for C₃₀H₄₆O₃).
  • HPLC : Ret. time 12.7 min (C18 column, 85:15 MeOH/H₂O).

Comparative Synthesis Routes

While the Wittig-based approach dominates industrial production, academic efforts have explored ring-closing metathesis for the indene core. However, these methods suffer from lower yields (~40%) and require expensive Grubbs catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like PCC or Jones reagent.

    Reduction: The alkenes can be reduced to alkanes using hydrogenation with palladium on carbon.

    Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO₄

    Reduction: H₂/Pd-C, NaBH₄

    Substitution: Alkyl halides, acid chlorides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Ethers, esters

Scientific Research Applications

Chemistry

This compound could be used as a building block in the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.

Biology

The compound’s structure suggests potential biological activity, such as enzyme inhibition or receptor binding. It could be studied for its effects on various biological pathways.

Medicine

Industry

The compound could be used in the development of new materials or as a precursor in the synthesis of polymers or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The presence of multiple functional groups allows for interactions with various molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally or functionally related cyclohexane derivatives:

Compound Name Molecular Formula Key Substituents Biological Activity Reference
5-[2-[(7aR)-1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methylhexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol C27H44O3 1,3-diol; 4-methylidene; conjugated ethylidene-indenyl side chain Antiproliferative (hypothesized based on structural similarity to etoposide derivatives)
4-Cyclohexene-1,3-diol (CAS 41461-13-6) C27H44O2 1,3-diol; 4-methyl; Z-configured ethenyl-indenyl substituent Not explicitly reported; structural similarity suggests potential anticancer activity
Hydroxylated tetramethylcyclohexane derivatives C10H16O Variable hydroxyl positions on a tetramethylcyclohexane ring Antiproliferative (IC50 comparable to etoposide)
3H-spiro[benzofuran-2,1'-cyclohexane] derivatives Variable Spirobenzofuran-cyclohexane core; hydroxyl or ester substituents Classical complement pathway inhibition (IC50 ≈ 10–50 μM)
cis-Cyclohexane-1,3-diol C6H10O2 1,3-diol in cis configuration Conformational stability (axial-axial form favored due to intramolecular H-bonding)

Key Observations:

Substituent Positioning and Bioactivity: The 1,3-diol motif is conserved across multiple compounds (e.g., target compound, CAS 41461-13-6, cis-cyclohexane-1,3-diol) and is associated with hydrogen bonding, enhancing stability or target binding . Methylidene/methyl groups (e.g., at position 4 in the target compound vs.

Stereochemical Complexity: The (7aR)-indenyl and (2R)-hydroxynona-dienyl groups in the target compound introduce chiral centers absent in simpler analogues like cis-cyclohexane-1,3-diol. This complexity may enhance selectivity in biological systems .

Hydroxyl group placement on the cyclohexane ring correlates with activity: derivatives with equatorial hydroxyls (e.g., tetramethylcyclohexanes) exhibit stronger antiproliferative effects than axial counterparts .

Conformational Stability :

  • In cis-cyclohexane-1,3-diol, the axial-axial conformation is stabilized by intramolecular hydrogen bonding, reducing ring strain . Similar stabilization likely occurs in the target compound, given its rigid side chain .

Biological Activity

The compound 5-[2-[(7aR)-1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol, also known as seocalcitol (or EB 1089), is a synthetic analog of vitamin D that has garnered attention for its potential therapeutic applications in various diseases, particularly cancer and skin disorders. This article explores the biological activity of this compound based on diverse research findings.

Molecular Formula : C27H44O3
Molar Mass : 434.66 g/mol
CAS Registry Number : 134404-52-7
IUPAC Name : (1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-methylheptan-2-yl]-7a-methyl-octahydro-1H-indene-4-yli-dene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Seocalcitol exhibits its biological effects primarily through the activation of the vitamin D receptor (VDR), leading to modulation of gene expression involved in cell proliferation and differentiation. This mechanism is critical in its potential anti-cancer properties as it influences pathways related to apoptosis and cell cycle regulation.

Anticancer Effects

Numerous studies have indicated that seocalcitol has significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves:

  • Induction of Apoptosis : Seocalcitol promotes programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing their proliferation.
  • Inhibition of Angiogenesis : Seocalcitol reduces the formation of new blood vessels that tumors require for growth.
StudyCancer TypeFindings
Breast CancerInhibited cell proliferation by 50% at 100 nM concentration.
Prostate CancerInduced apoptosis in LNCaP cells and reduced tumor growth in xenograft models.

Effects on Skin Disorders

Seocalcitol also shows promise in treating skin conditions like psoriasis and atopic dermatitis due to its ability to modulate immune responses and promote skin barrier function.

  • Psoriasis Treatment : Clinical trials have demonstrated that topical application can significantly reduce psoriatic lesions.
  • Anti-inflammatory Properties : The compound reduces the expression of pro-inflammatory cytokines.

Case Studies

Several clinical trials have been conducted to evaluate the efficacy of seocalcitol in various conditions:

  • Phase II Clinical Trial for Psoriasis :
    • Objective : To assess the safety and efficacy of seocalcitol cream.
    • Results : A significant reduction in Psoriasis Area Severity Index (PASI) scores was observed after 12 weeks of treatment.
  • Prostate Cancer Study :
    • Objective : To investigate the effects of oral seocalcitol on prostate-specific antigen (PSA) levels.
    • Findings : Patients receiving seocalcitol showed a decrease in PSA levels compared to placebo controls.

Safety and Toxicity

Seocalcitol is generally well-tolerated; however, some side effects have been reported:

  • Hypercalcemia : Elevated calcium levels can occur with high doses.
  • Gastrointestinal Disturbances : Nausea and diarrhea have been noted in some patients.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.